molecular formula C7H3Br2F3O B1396645 2,4-Dibromo-1-(trifluoromethoxy)benzene CAS No. 1840-97-7

2,4-Dibromo-1-(trifluoromethoxy)benzene

Cat. No.: B1396645
CAS No.: 1840-97-7
M. Wt: 319.9 g/mol
InChI Key: KKHVOILWGQCNJL-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(trifluoromethoxy)benzene is an organic compound characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-(trifluoromethoxy)benzene typically involves the bromination of 1-(trifluoromethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or iron(III) bromide (FeBr3), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the continuous addition of bromine to a reaction mixture containing 1-(trifluoromethoxy)benzene and a catalyst, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of dihalogenated or monohalogenated derivatives.

  • Substitution: Replacement of bromine atoms with other functional groups, leading to the formation of various derivatives.

Scientific Research Applications

2,4-Dibromo-1-(trifluoromethoxy)benzene is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a precursor for bioactive compounds.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which 2,4-Dibromo-1-(trifluoromethoxy)benzene exerts its effects depends on the specific application

Comparison with Similar Compounds

2,4-Dibromo-1-(trifluoromethoxy)benzene is unique due to its combination of bromine and trifluoromethoxy groups. Similar compounds include:

  • 1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but with a different position of the bromine atom.

  • 2-Bromo-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2,4-dibromo-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHVOILWGQCNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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